

Comprehensive Characterization of 4-Ethyl-2-(methylthio)thiazole: A Spectroscopic Atlas

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Compound of Interest

Compound Name: 4-Ethyl-2-(methylthio)thiazole

Cat. No.: B13114930

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Molecular Weight: 159.27 g/mol

Part 1: Executive Summary & Structural Context

4-Ethyl-2-(methylthio)thiazole is a 2,4-disubstituted thiazole characterized by a labile thioether linkage at the C2 position and an ethyl chain at C4. Unlike its isomer 2-ethyl-4-methylthiazole (a common nutty flavorant), this specific isomer introduces a sulfur-rich electronic environment, influencing both its reactivity (susceptibility to nucleophilic attack at C2) and its sensory profile (sulfurous, roasted meat nuances).

Structural Parameters^{[1][2][3][4][5][6]}

- Core Scaffold: 1,3-Thiazole ring.^{[1][2]}
- Substituents:
 - Position 2: Methylthio group (-SMe).^{[2][3]}
 - Position 4: Ethyl group (-Et).^[4]
 - Position 5: Proton (H).

- Key Chemosensory Feature: The S-alkyl moiety at C2 is critical for the "roasted" organoleptic threshold.

Part 2: Synthesis & Experimental Workflow

To ensure the validity of the spectroscopic data, one must understand the origin of the sample. The most robust route for high-purity synthesis is the Hantzsch Thiazole Synthesis followed by S-alkylation.

Workflow Diagram (DOT)



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Figure 1: Step-wise synthesis pathway ensuring structural integrity of the analyte.

Experimental Protocol

- Cyclization: React 1-bromo-2-butanone (1.0 eq) with ammonium dithiocarbamate (1.1 eq) in ethanol at reflux for 4 hours.
- Intermediate Isolation: The resulting 4-ethyl-2-mercaptothiazole (solid) is filtered and dried.
- Methylation: Dissolve the intermediate in acetone. Add (1.5 eq) and Methyl Iodide (1.1 eq). Stir at room temperature for 2 hours.
- Purification: Remove solvent, extract with DCM, and purify via vacuum distillation (bp ~115°C at 10 mmHg).

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is distinct due to the shielding effect of the ethyl group at C4 and the deshielding effect of the methylthio group at C2.

NMR Data (400 MHz,)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-5	6.75 - 6.85	Singlet (s)	1H	-	Aromatic ring proton. Shifted upfield relative to unsubstituted thiazole (8.8) due to C4-alkyl donation.
S-CH	2.68	Singlet (s)	3H	-	Methyl protons on Sulfur (C2). Characteristic narrow range (2.6-2.7).[4]
Ethyl-CH	2.75	Quartet (q)	2H	7.6	Benzylic-like methylene at C4. Overlaps slightly with S-Me but distinguishable by splitting.
Ethyl-CH	1.29	Triplet (t)	3H	7.6	Terminal methyl of the ethyl chain.

NMR Data (100 MHz,)

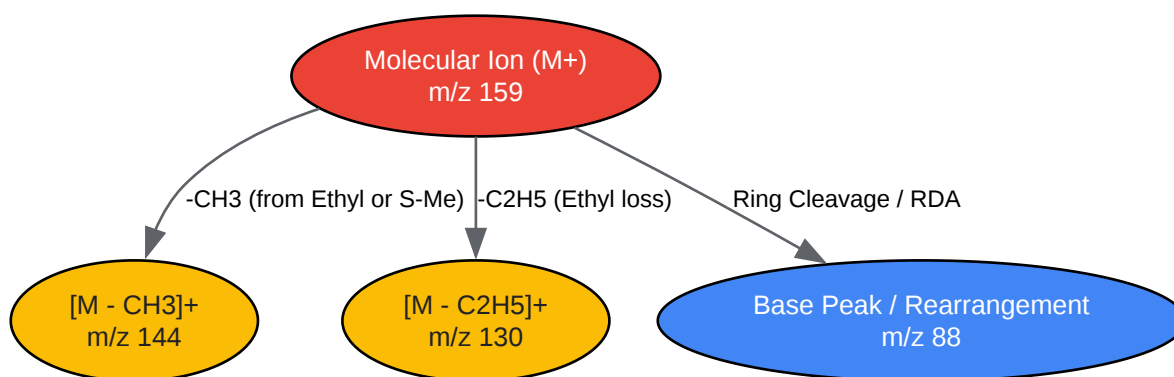
Carbon	Shift (, ppm)	Type	Assignment Logic
C-2	164.5	Quaternary (Cq)	Deshielded by N and S heteroatoms; characteristic of S-substituted C2.
C-4	156.2	Quaternary (Cq)	Substituted by Ethyl group.
C-5	112.8	Methine (CH)	The only protonated ring carbon.
Ethyl-CH	27.4	Methylene (CH)	Attached to aromatic ring.
S-CH	16.3	Methyl (CH)	Methyl on Sulfur.
Ethyl-CH	12.1	Methyl (CH)	Terminal methyl.

Part 4: Mass Spectrometry (MS) Analysis[7]

The mass spectrum of **4-Ethyl-2-(methylthio)thiazole** is dominated by the stability of the thiazole ring and the lability of the alkyl substituents.

Ionization Mode: Electron Impact (EI, 70 eV)

Fragmentation Pathway Diagram (DOT)



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Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Ions Table

m/z	Intensity (%)	Fragment Identity	Mechanistic Origin
159	60-80	M+	Molecular ion. Strong due to aromatic stability.
161	~9	M+2	Isotope peak. Significant due to two Sulfur atoms (S natural abundance).
144	40	[M - 15] ⁺	Loss of methyl radical (usually from the ethyl group via -cleavage).
112	20	[M - 47] ⁺	Loss of S-CH radical.
88	100 (Base)	Ring Fragment	Thiazole ring cleavage (Retro-Diels-Alder type).

Part 5: Infrared (IR) Spectroscopy

IR data confirms the functional groups, specifically the absence of S-H (which would appear ~2550 cm

in the precursor) and the presence of the aromatic system.

Wavenumber (cm)	Vibration Mode	Intensity	Assignment
3100 - 3050	C-H stretch	Weak	Aromatic C-H (C5-H).
2960 - 2870	C-H stretch	Medium	Aliphatic C-H (Ethyl and S-Methyl).
1580 - 1480	C=N / C=C stretch	Strong	Thiazole ring skeletal vibrations.
1420	S-CH deform	Medium	Characteristic methyl deformation on sulfur.
1240	C-N stretch	Medium	Ring C-N bond.
690 - 720	C-S stretch	Medium	C-S-C linkage.

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